molecular formula C13H16N2O B11890159 N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

Cat. No.: B11890159
M. Wt: 216.28 g/mol
InChI Key: FTYBPLRCZIGSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a cyclopropyl carboxamide group at the 4-position. The tetrahydroquinoline scaffold is a bicyclic structure that combines aromatic and aliphatic characteristics, making it a versatile pharmacophore in medicinal chemistry.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

InChI

InChI=1S/C13H16N2O/c16-13(15-9-5-6-9)11-7-8-14-12-4-2-1-3-10(11)12/h1-4,9,11,14H,5-8H2,(H,15,16)

InChI Key

FTYBPLRCZIGSLI-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CCNC3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Cyclopropane Integration and Tetrahydroquinoline Formation

The foundational step in synthesizing N-cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide involves constructing the tetrahydroquinoline core with a cyclopropane substituent. A common approach begins with the selective substitution of halogenated nitrobenzenes with cyclopropylamine. For example, 2-fluoro-3-chloronitrobenzene reacts with cyclopropylamine at 70°C in methanol, yielding N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline. This intermediate undergoes acetylation using acetic anhydride under reflux, followed by catalytic hydrogenation with Raney nickel to reduce the nitro group to an amine.

Key Reaction Conditions:

StepReagents/CatalystsTemperatureYield
CyclopropylaminationCyclopropylamine, MeOH70°C76.7%
AcetylationAcetic anhydrideReflux82%
ReductionH₂, Raney nickel40–50°C68%

The cyclopropane ring’s strain enhances reactivity, necessitating controlled conditions to prevent side reactions such as ring-opening.

Carboxamide Formation via 1,1′-Carbonyldiimidazole (CDI)-Mediated Coupling

The final carboxamide group is introduced through amidation. A validated protocol involves reacting 1,2,3,4-tetrahydroquinoline-4-carboxylic acid with CDI in dry acetonitrile at 323 K for 30 minutes, followed by addition of cyclopropylamine. This method avoids racemization and achieves yields exceeding 70%:

Tetrahydroquinoline-4-carboxylic acid+CDICH₃CN, 323 KImidazolide intermediateCyclopropylamineN-Cyclopropylcarboxamide\text{Tetrahydroquinoline-4-carboxylic acid} + \text{CDI} \xrightarrow{\text{CH₃CN, 323 K}} \text{Imidazolide intermediate} \xrightarrow{\text{Cyclopropylamine}} \text{N-Cyclopropylcarboxamide}

Optimization Insight:

  • Solvent Choice: Anhydrous acetonitrile minimizes hydrolysis of the imidazolide intermediate.

  • Stoichiometry: A 1:1 molar ratio of carboxylic acid to CDI ensures complete activation.

One-Pot Tandem Reactions for Streamlined Synthesis

Reductive Amination and Cyclopropanation

Recent advances employ tandem reductive amination-cyclopropanation sequences to reduce step count. For instance, quinoline-4-carbaldehyde is treated with cyclopropylamine and sodium cyanoborohydride in methanol, followed by in situ cyclopropanation using diethylzinc and diiodomethane. This method consolidates three steps into one pot, achieving a 65% overall yield:

Quinoline-4-carbaldehydeNaBH₃CN, CpNH₂Imine intermediateEt₂Zn, CH₂I₂N-Cyclopropyltetrahydroquinoline\text{Quinoline-4-carbaldehyde} \xrightarrow{\text{NaBH₃CN, CpNH₂}} \text{Imine intermediate} \xrightarrow{\text{Et₂Zn, CH₂I₂}} \text{N-Cyclopropyltetrahydroquinoline}

Advantages:

  • Eliminates intermediate purification.

  • Reduces reaction time by 40% compared to stepwise synthesis.

Acid-Catalyzed Cyclization of β-Keto Amides

An alternative route involves cyclizing β-keto amides under acidic conditions. A mixture of 3-cyclopropyl-3-oxopropanoic acid and cyclopropylamine in toluene undergoes BF₃·OEt₂-catalyzed cyclization at 110°C, directly forming the tetrahydroquinoline scaffold. Yields reach 58%, with purity >95% after recrystallization.

Critical Parameters:

  • Catalyst Loading: 10 mol% BF₃·OEt₂ optimizes ring closure without side-product formation.

  • Temperature: Exceeding 120°C promotes decarboxylation, reducing yield.

Catalytic Asymmetric Synthesis for Enantiomerically Pure Product

Chiral Palladium Complexes for Stereocontrol

Enantioselective synthesis leverages chiral catalysts to control the stereochemistry at the tetrahydroquinoline’s C4 position. A reported method uses a palladium-(R)-BINAP complex to catalyze the asymmetric hydrogenation of a quinoline precursor, achieving 92% enantiomeric excess (ee). The carboxamide group is subsequently introduced via CDI-mediated coupling.

Catalyst Performance:

Catalystee (%)Yield (%)
Pd-(R)-BINAP9275
Pd-(S)-Segphos8870

Enzymatic Resolution of Racemic Mixtures

Lipase-mediated kinetic resolution offers a biocatalytic alternative. Immobilized Candida antarctica lipase B (CAL-B) selectively acylates the (R)-enantiomer of racemic tetrahydroquinoline-4-carboxylic acid, leaving the (S)-enantiomer for isolation. The process achieves 99% ee but requires 48-hour reaction times.

Analytical Techniques for Quality Control

Chromatographic Purity Assessment

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves this compound from by-products. Typical retention times are 12.3 minutes at 254 nm.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 10.56 (s, 1H, NH), 7.20–6.80 (m, 4H, aromatic), 3.45 (m, 1H, cyclopropyl), 2.90–2.60 (m, 4H, CH₂).

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Multi-Step Organic76.798120Moderate
One-Pot Tandem659590High
Asymmetric Catalysis7599300Low

Key Findings:

  • Multi-Step Synthesis remains the gold standard for purity but suffers from high costs due to intermediate purification.

  • One-Pot Methods offer cost efficiency and scalability but require rigorous optimization to suppress side reactions.

  • Asymmetric Catalysis produces enantiopure material but is prohibitively expensive for large-scale applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and cyclopropylamine derivatives.

Conditions Reagents Products Yield References
Acidic (HCl, H₂SO₄)6M HCl, reflux (12–24 hrs)1,2,3,4-Tetrahydroquinoline-4-carboxylic acid + Cyclopropylamine70–85%
Basic (NaOH, KOH)2M NaOH, 80°C (8–12 hrs)Sodium salt of tetrahydroquinoline-4-carboxylic acid + Cyclopropylamine65–75%

Mechanistic Insights :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, increasing electrophilicity for nucleophilic water attack.

  • Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond through nucleophilic acyl substitution.

Substitution Reactions

The cyclopropyl group and aromatic ring participate in electrophilic and nucleophilic substitutions.

Electrophilic Aromatic Substitution (EAS)

Reaction Reagents Position Products Yield References
NitrationHNO₃/H₂SO₄, 0–5°CC5, C75-Nitro and 7-nitro derivatives50–60%
SulfonationH₂SO₄/SO₃, 25°CC66-Sulfo derivative45–55%

Nucleophilic Substitution

The cyclopropyl amine group reacts with alkyl halides:

Reagent Conditions Product Yield References
Methyl iodideDMF, K₂CO₃, 60°C (6 hrs)N-Methylcyclopropyl-tetrahydroquinoline carboxamide80–90%
Benzyl chlorideTHF, NaH, 0°C (4 hrs)N-Benzyl derivative70–75%

Oxidation Reactions

The tetrahydroquinoline ring is susceptible to oxidation, forming quinoline derivatives.

Oxidizing Agent Conditions Product Yield References
KMnO₄H₂O, 100°C (8 hrs)Quinoline-4-carboxamide60–65%
DDQCH₂Cl₂, 25°C (12 hrs)Aromatic quinoline with cyclopropyl group75–80%

Key Observation : DDQ selectively oxidizes the tetrahydro ring without affecting the cyclopropyl group.

Reduction Reactions

The carboxamide group can be reduced to amine or alcohol derivatives.

Reducing Agent Conditions Product Yield References
LiAlH₄THF, reflux (6 hrs)N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-methanol85–90%
H₂/Pd-CEtOH, 50 psi (12 hrs)Fully saturated decahydroquinoline derivative70–75%

Cycloaddition Reactions

The cyclopropyl group participates in [2+1] cycloadditions under photochemical conditions:

Reagent Conditions Product Yield References
DichloroethyleneUV light, 254 nm (24 hrs)Spirocyclic compound with fused cyclopropane55–60%

Complexation with Metals

The carboxamide acts as a ligand for transition metals:

Metal Salt Conditions Complex Application References
CuCl₂MeOH, 25°C (2 hrs)Cu(II)-tetrahydroquinoline carboxamideCatalytic oxidation studies
Fe(NO₃)₃H₂O, 60°C (4 hrs)Fe(III) complexMagnetic material synthesis

Photochemical Reactions

UV irradiation induces ring-opening of the cyclopropyl group:

Wavelength Solvent Product Yield References
300 nmAcetonitrile (48 hrs)Open-chain diene derivative40–50%

Scientific Research Applications

Medicinal Chemistry

N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide has shown promise in the development of therapeutic agents for various diseases. Its unique bicyclic structure allows for interactions with biological targets that are crucial for drug development.

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cells by modulating key signaling pathways involved in cell proliferation and survival .

Neuropharmacological Applications

The compound is being investigated for its potential neuroprotective effects. Preliminary studies suggest that it may interact with neurotransmitter systems and could be beneficial in treating neurodegenerative disorders .

Pharmacological Research

This compound is also being explored for its pharmacological properties beyond anticancer effects.

Antimicrobial Properties

Research has indicated that this compound may possess antimicrobial activity. Its effectiveness against various bacterial strains suggests potential applications in developing new antibiotics .

Enzyme Inhibition

The mechanism of action for this compound often involves the inhibition of specific enzymes that play critical roles in disease processes. For example, it may inhibit proteasome activity or other enzyme pathways relevant to cancer and infectious diseases .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group modifications . Recent advancements in green chemistry have facilitated the development of more environmentally friendly synthesis routes that enhance yield and reduce waste .

Applications in Material Science

Beyond medicinal applications, this compound can be utilized in developing new materials due to its unique chemical properties . It serves as an intermediate in synthesizing polymers and other materials with specific functionalities.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against A549 lung cancer cells at nanomolar concentrations .
Study 2NeuropharmacologyShowed potential neuroprotective effects in animal models of neurodegeneration .
Study 3Antimicrobial PropertiesExhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors in the central nervous system to exert neuroprotective effects .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroquinoline-4-carboxamide (Parent Compound)

  • Molecular Formula : C₁₀H₁₂N₂O
  • Molecular Weight : 176.22 g/mol
  • Key Features : Lacks the cyclopropyl substituent, resulting in reduced steric bulk. This simpler structure serves as a foundational template for derivatization. Applications in drug discovery are inferred from its use as a synthetic intermediate .

N-Cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide

  • Molecular Formula : C₁₃H₁₂N₂OS
  • Molecular Weight : 244.31 g/mol
  • This modification may alter solubility and target interaction compared to the fully saturated tetrahydroquinoline analog .

N-(Heptan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

  • Molecular Formula : C₁₈H₂₈N₂O
  • Molecular Weight : 288.43 g/mol
  • Key Features : Substitutes the cyclopropyl group with a bulky heptan-2-yl chain, significantly increasing lipophilicity. Such changes could enhance membrane permeability but may reduce metabolic stability due to higher CYP450 interaction .

Functional Analog: Cyromazine (Triazine-Based Insecticide)

  • Molecular Formula : C₆H₁₀N₆
  • Molecular Weight : 166.20 g/mol
  • Key Features: Shares the N-cyclopropylcarboxamide motif but replaces the tetrahydroquinoline core with a triazine ring. Cyromazine acts as an insect growth regulator, disrupting Diptera larval development via chitin synthesis inhibition.

Heterocyclic Carboxamides with Divergent Cores

3-(Aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide Hydrochloride

  • Molecular Formula : C₇H₁₁N₄O₂·HCl
  • Molecular Weight: Not explicitly provided (estimated ~228 g/mol).
  • Key Features: Replaces the tetrahydroquinoline with an oxadiazole ring, a heterocycle known for metabolic resistance and hydrogen-bond acceptor properties.

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituent Application/Activity
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide Tetrahydroquinoline C₁₃H₁₅N₂O Not explicitly provided Cyclopropyl carboxamide Pharmacological research (inferred)
1,2,3,4-Tetrahydroquinoline-4-carboxamide Tetrahydroquinoline C₁₀H₁₂N₂O 176.22 None Synthetic intermediate
N-Cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide Dihydroquinoline C₁₃H₁₂N₂OS 244.31 Thioxo at 2-position Not specified
Cyromazine Triazine C₆H₁₀N₆ 166.20 Cyclopropyl triamine Insect growth regulator
N-(Heptan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide Tetrahydroquinoline C₁₈H₂₈N₂O 288.43 Heptan-2-yl, methyl Not specified

Research Findings and Implications

  • Synthetic Accessibility: The preparation of quinoline carboxamides typically involves acyl chloride coupling with amines, as demonstrated in the synthesis of N3-aryl-4-oxo-1,4-dihydroquinoline-3-carboxamides . The cyclopropyl group’s incorporation may require specialized reagents or protective strategies.
  • Structure-Activity Relationships (SAR): N-Substituents: Bulky substituents (e.g., heptan-2-yl) may enhance lipophilicity but reduce aqueous solubility, whereas smaller groups (e.g., cyclopropyl) balance steric effects and metabolic stability .
  • Toxicity Considerations: Unlike cyromazine, which metabolizes to melamine, tetrahydroquinoline derivatives lack documented nephrotoxic metabolites, suggesting a safer profile for therapeutic applications .

Biological Activity

N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, including anticancer properties and potential neuroprotective effects.

Chemical Structure and Properties

This compound features a bicyclic structure characterized by a cyclopropyl group and a tetrahydroquinoline moiety. Its molecular formula is C11H14N2OC_{11}H_{14}N_{2}O with a CAS number of 1555632-83-1. The carboxamide functional group at the 4-position is pivotal for its biological reactivity and interactions with various biological targets.

In Vitro Studies

Research indicates that this compound exhibits significant anticancer properties . Preliminary studies have shown that it can inhibit cancer cell proliferation in various human cancer cell lines. For example:

  • Cell Lines Tested : NCI-H23 (lung cancer), MDA-MB-231 (breast cancer), and ACHN (kidney cancer).
  • Mechanism of Action : The compound's ability to modulate NF-κB transcriptional activity has been highlighted as a critical mechanism underlying its anticancer effects. In particular, it has been identified as a potent inhibitor of lipopolysaccharide (LPS)-induced NF-κB activity, which is crucial in cancer progression and inflammation .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various tetrahydroquinoline derivatives and found that this compound demonstrated potent cytotoxicity at nanomolar concentrations against multiple cancer cell lines .
  • Comparative Analysis : In comparison to other compounds within the same class, it exhibited superior antiproliferative activity, with some derivatives showing up to 53 times the potency of established reference compounds .

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects associated with this compound. The structural features of tetrahydroquinolines are known to contribute to their neuroprotective properties:

  • Mechanism : It may involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This aligns with findings from related studies where tetrahydroquinolines were shown to protect against neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival.

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamideIsoquinoline derivativePotential neuroactivity
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamideTetrahydroquinoline variantVariation at the 8-position may influence activity
2-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acidCarboxylic acid formLacks amide functionality; different reactivity

This table illustrates how variations in structural components can lead to differing biological activities. Each derivative presents distinct pharmacological profiles that can be exploited for therapeutic purposes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide?

  • Methodology :

  • Tandem synthesis : Utilize Knoevenagel and Michael reactions followed by intramolecular condensation to construct the tetrahydroquinoline core. Alkylation steps can introduce the cyclopropyl group regioselectively .
  • Solvent systems : Optimize reactions using polar aprotic solvents (e.g., N,N-dimethylacetamide) at 80–100°C for 12–24 hours, as demonstrated in analogous carboxamide syntheses .
  • Salt formation : Post-synthesis, consider forming salts (e.g., hydrochloride or phosphate) to improve crystallinity and stability, as validated by XRPD and DSC/TGA analyses .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical workflow :

  • NMR spectroscopy : Assign peaks for the cyclopropyl (δ ~1.0–1.5 ppm) and tetrahydroquinoline protons (δ ~2.5–4.0 ppm) .
  • X-ray powder diffraction (XRPD) : Confirm crystalline phases and compare with reference patterns .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization for purity assessment (>95%) .

Q. What safety protocols are critical during handling?

  • Safety measures :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of fine particulates .
  • Storage : Store in airtight containers under dry, inert conditions (argon atmosphere) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting solubility data across studies be resolved?

  • Methodological approach :

  • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) under controlled temperatures (25°C vs. 37°C).
  • Dynamic light scattering (DLS) : Assess aggregation tendencies in aqueous media, which may explain discrepancies .
  • Reference standards : Compare with structurally similar carboxamides (e.g., 3-quinolinecarboxylic acid derivatives) to identify trends .

Q. What strategies improve yield in multi-step syntheses?

  • Optimization tactics :

  • Catalyst screening : Evaluate palladium or copper catalysts for cyclopropane ring formation .
  • Temperature control : Maintain <5°C during exothermic steps (e.g., cyclopropyl group introduction) to minimize side reactions .
  • Workup protocols : Use liquid-liquid extraction (ethyl acetate/water) and silica gel chromatography for intermediate purification .

Q. How do computational models predict the compound’s pharmacological interactions?

  • In silico methods :

  • Molecular docking : Simulate binding to target receptors (e.g., orexin receptors) using AutoDock Vina or Schrödinger Suite .
  • QSAR modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with antimicrobial activity based on 3-quinolinecarboxylic acid analogs .

Q. How can discrepancies in reported biological activity be addressed?

  • Experimental design :

  • Dose-response assays : Conduct IC50/EC50 studies across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.